![molecular formula C25H29NO2 B1385525 N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline CAS No. 1040686-14-3](/img/structure/B1385525.png)
N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 4-tert-butylbenzyl chloride with 3-(2-phenoxyethoxy)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps to the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted anilines.
Applications De Recherche Scientifique
N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-3-(2-phenoxyethoxy)-aniline
- N-[4-(Methoxy)benzyl]-3-(2-phenoxyethoxy)-aniline
- N-[4-(Ethyl)benzyl]-3-(2-phenoxyethoxy)-aniline
Uniqueness
N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.
Propriétés
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3-(2-phenoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-25(2,3)21-14-12-20(13-15-21)19-26-22-8-7-11-24(18-22)28-17-16-27-23-9-5-4-6-10-23/h4-15,18,26H,16-17,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOCDGUOKAPAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine](/img/structure/B1385442.png)
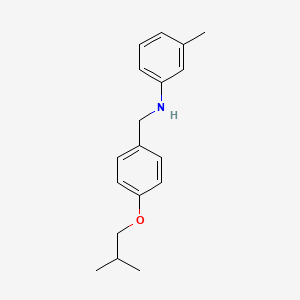
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385446.png)
![2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385447.png)
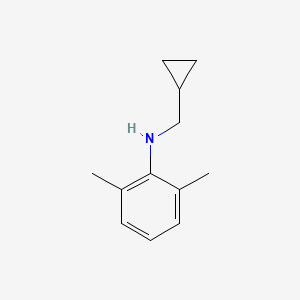
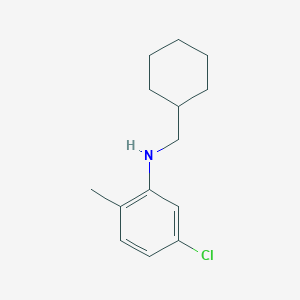
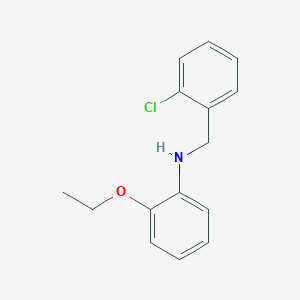
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)
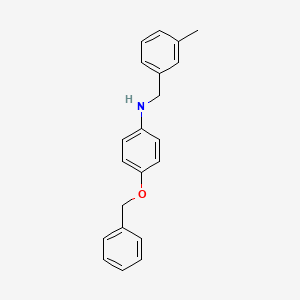
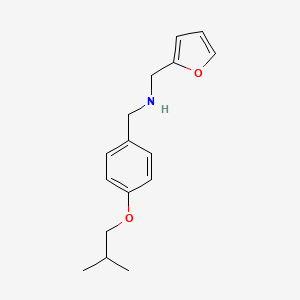
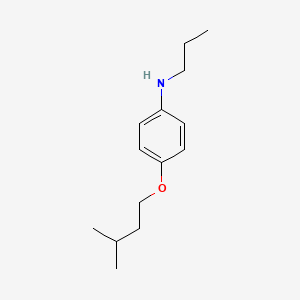
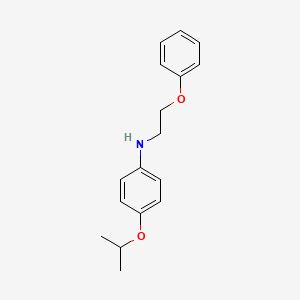
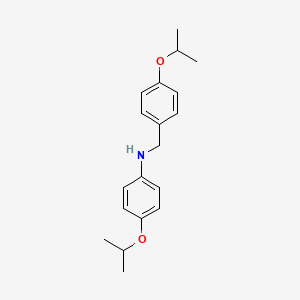
![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
